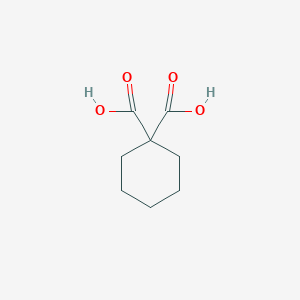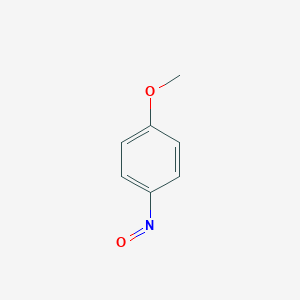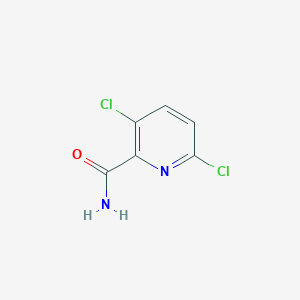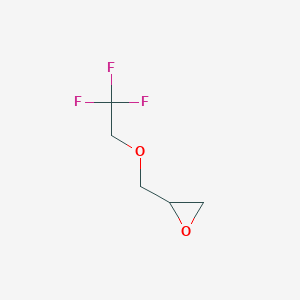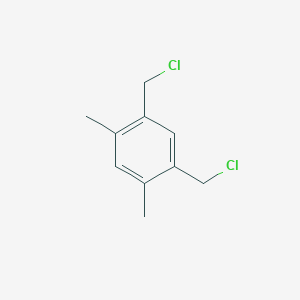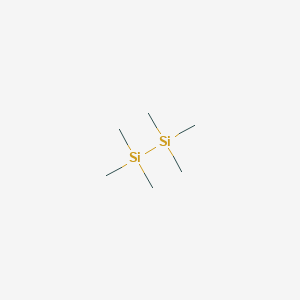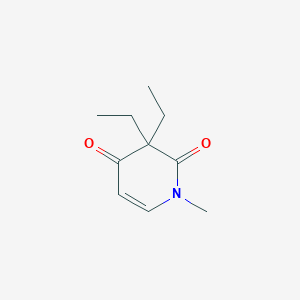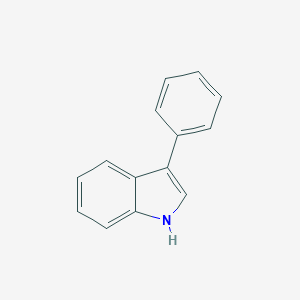
3-Phenyl-1H-Indol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including 3-Phenylindole, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 3-Phenylindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring to form a bicyclic structure . This structure is similar to many naturally occurring and synthetic indoles that exhibit wide-ranging biological activity .Chemical Reactions Analysis
Indole syntheses, including that of 3-Phenylindole, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process involves various chemical reactions, including C–C or C–N bond formation to an unactivated C–H bond .Physical And Chemical Properties Analysis
3-Phenylindole has a density of 1.2±0.1 g/cm3, a boiling point of 394.0±21.0 °C at 760 mmHg, and a flash point of 177.3±14.7 °C . It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 167.2±3.0 cm3 . It also has one freely rotating bond .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Aktivität
3-Phenyl-1H-Indol wurde synthetisiert und als In-vitro-Inhibitor des Wachstums von Mycobacterium tuberculosis (Mtb) bewertet . Die Verbindung zeigte Aktivität gegen multiresistente Stämme, ohne Kreuzresistenz mit First-Line-Medikamenten . Es zeigte bakterizide Aktivität bei Konzentrationen nahe der minimalen Hemmkonzentration, gepaart mit einem starken zeitabhängigen Verhalten .
Antikrebsmittel
Furanyl- und Thiophenyl-3-Phenyl-1H-Indol-2-Carbohydrazid-Derivate von this compound wurden synthetisiert und biologisch auf ihre mikrotubulusdestabilisierenden Wirkungen und ihre antiproliferativen Aktivitäten gegenüber dem humanen Krebszell-Linien-Panel des National Cancer Institute 60 (NCI60) untersucht . Diese Derivate konnten einen Zellzyklusarrest in der G2/M-Phase und Apoptose in MDA-MB-231-Triple-negativen Brustkrebszellen induzieren .
Tubulin-Inhibitoren
Die gleichen Furanyl- und Thiophenyl-3-Phenyl-1H-Indol-2-Carbohydrazid-Derivate wurden auch auf ihre Fähigkeit zur Hemmung von Tubulin untersucht . Ergebnisse der Molekulardokking-Simulation deuteten darauf hin, dass diese Derivate Tubulin hemmen, indem sie an der Colchicin-Bindungsstelle binden .
Behandlung verschiedener Erkrankungen
Die Anwendung von Indol-Derivaten, einschließlich this compound, zur Behandlung verschiedener Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend Aufmerksamkeit erregt . Diese Verbindungen zeigen verschiedene biologisch wichtige Eigenschaften .
Mikrobielle Behandlung
Indol-Derivate, einschließlich this compound, wurden als biologisch aktive Verbindungen zur Behandlung von Mikroben verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns
Wirkmechanismus
Target of Action
3-Phenyl-1H-indole, also known as 3-Phenylindole, has been studied for its antimycobacterial activity . The primary target of this compound is Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis . This compound has been found to inhibit the growth of Mtb, including multidrug-resistant strains .
Mode of Action
It has been observed that this compound has bactericidal activity at concentrations close to the minimum inhibitory concentration . This suggests that 3-Phenyl-1H-indole interacts with its target in a way that leads to the death of the bacterium .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Phenyl-1H-indole could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
The result of 3-Phenyl-1H-indole’s action is the inhibition of Mtb growth . Furthermore, it has been observed that this compound is active against multidrug-resistant strains of Mtb, without cross-resistance with first-line drugs . This suggests that 3-Phenyl-1H-indole could potentially be used as a novel treatment for tuberculosis, particularly in cases where the disease is resistant to standard treatments.
Biochemische Analyse
Biochemical Properties
3-Phenylindole interacts with various enzymes, proteins, and other biomolecules. It has been found to increase membrane electrical conductance of positively charged membrane probes and decrease electrical conductance of negatively charged probes . This suggests that 3-Phenylindole may play a role in modulating the electrical properties of cell membranes, potentially influencing biochemical reactions within the cell .
Cellular Effects
3-Phenylindole has been shown to have significant effects on various types of cells and cellular processes. For instance, it interacts with phospholipids in fungal mycelia membranes and strongly inhibits the uptake of phosphate into fungal mycelia . This suggests that 3-Phenylindole may influence cell function by altering nutrient uptake and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Phenylindole at the molecular level involves its interaction with cell membranes. It has been found to increase the electrical conductivity induced by positively charged membrane probes and decrease the conductivity induced by negatively charged probes . This suggests that 3-Phenylindole may exert its effects by modulating the electrical properties of cell membranes, potentially influencing the activity of membrane-bound enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylindole have been observed to change over time. For instance, it has been found to increase the electrical conductivity of positively charged membrane probes over time . This suggests that 3-Phenylindole may have long-term effects on cellular function, potentially influencing cell signaling pathways and gene expression .
Metabolic Pathways
Indole derivatives, which include 3-Phenylindole, are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that 3-Phenylindole may interact with various enzymes and cofactors in these metabolic pathways .
Transport and Distribution
3-Phenylindole has been found to interact with phospholipids in cell membranes . This suggests that it may be transported and distributed within cells and tissues via its interaction with these lipids
Subcellular Localization
Given its interaction with cell membranes , it is possible that it may be localized to the cell membrane or other membrane-bound organelles within the cell
Eigenschaften
IUPAC Name |
3-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGTBLWFCRXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164538 | |
| Record name | 3-Phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1504-16-1 | |
| Record name | 3-Phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1504-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Phenylindole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol. []
ANone: Yes, 13C NMR spectral data for 3-phenylindole and various derivatives is available, revealing insights into the electronic environment of the carbon atoms within the molecule. [] Mass spectral fragmentation patterns have also been investigated for 3-phenylindole and related compounds. [, ]
ANone: Several methods for synthesizing 3-phenylindole and its derivatives have been explored. One approach involves the pyrolysis of 1,4-diphenyl-1,2,3-triazole, which yields 1-, 2-, and 3-phenylindole. [] Another method uses the reaction of phenylsulfonylcarbanion with 2-aminobenzophenone. [] Additionally, 3-phenylindole can be obtained through the flash-vacuum pyrolysis of 1-styrylbenzotriazole, followed by isomerization. []
ANone: Yes, 3-phenylindole can be brominated by 1-bromoindoles and 3-bromoindolenines, which act as brominating agents. []
ANone: Yes, 3-phenylindole has been used as a starting material for synthesizing various heterocyclic compounds, including benzodiazepines and benzotriazepines. [, ] It has also been utilized in the synthesis of pyrroloquinolines as indole analogs of flavonols. []
ANone: Research suggests that 3-phenylindole demonstrates antimicrobial activity, particularly against fungi. It has been found to interact with phospholipids in fungal mycelia membranes, leading to a strong inhibition of phosphate uptake. [] Additionally, 3-phenylindole derivatives have shown promise as 5-hydroxytryptamine (serotonin) antagonists. []
ANone: While not directly studied for antidepressant activity, 3-phenylindole serves as a structural basis for binodaline, a compound that inhibits the uptake of biogenic amines like noradrenaline, serotonin, and dopamine. This uptake inhibition is a mechanism of action shared by many antidepressant medications. [, , ]
ANone: 3-Phenylindole exhibits lower reactivity compared to 1,3-dimethylindole and 1-benzyl-3-methyl-indole when reacting with arylsulfonyl azides. While the latter two compounds readily form 2-arylsulfonylaminoindoles, 3-phenylindole yields crystalline material with only one azide. []
ANone: Studies using bilayer lipid membranes have demonstrated that 3-phenylindole significantly impacts ion transport. It increases conductivity induced by lipophilic cations and positively charged complexes while decreasing conductivity induced by lipophilic anions. These changes are attributed to alterations in both the electrostatic and non-electrostatic properties of the bilayer membrane. []
ANone: Research indicates that 3-phenylindole significantly influences the electrostatic surface potential (ΔV) of lipid monolayers. This impact is related to the bending of surfactant chains within the monolayer, which alters the orientation of water molecules and subsequently affects ΔV. The presence of 3-phenylindole within the monolayer further modifies ΔV, likely due to its own dipole moment and its interaction with lipid polar heads. []
ANone: Modifying the structure of 3-phenylindole, such as introducing substituents at different positions, can significantly impact its biological activity. For instance, adding specific side chains to the 1-amino-3-phenylindole scaffold has led to the development of compounds like binodaline with antidepressant-like properties. [] In another study, the regioselectivity of the Larock heteroannulation reaction using alkylphenylacetylene derivatives was found to be influenced by the size of the alkyl group, with larger groups favoring 2-alkyl-3-phenylindole products. []
ANone: While much of the research on 3-phenylindole focuses on its pharmaceutical potential, it has been identified as a component of cigarette smoke, though the implications of this finding require further investigation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


